molecular formula C8H15NO2 B13337897 ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine

((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine

Katalognummer: B13337897
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: YYRXJVNRYRTQBJ-BWZBUEFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is a complex organic compound with a unique structure that includes a hexahydro-furo-pyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the hexahydro-furo-pyran ring, followed by the introduction of the methanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms or as a starting point for the development of bioactive molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its applications can range from the creation of advanced polymers to the design of novel catalysts for chemical processes.

Wirkmechanismus

The mechanism of action of ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine include other hexahydro-furo-pyran derivatives and methanamine-containing compounds. Examples include:

  • ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)ethanamine
  • ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)propanamine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

[(1S,3aR,7aR)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine

InChI

InChI=1S/C8H15NO2/c9-3-8-7-1-2-10-4-6(7)5-11-8/h6-8H,1-5,9H2/t6-,7-,8-/m1/s1

InChI-Schlüssel

YYRXJVNRYRTQBJ-BWZBUEFSSA-N

Isomerische SMILES

C1COC[C@H]2[C@@H]1[C@H](OC2)CN

Kanonische SMILES

C1COCC2C1C(OC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.